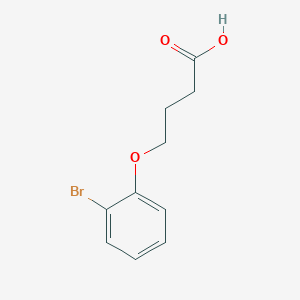

4-(2-Bromophenoxy)butanoic acid

Description

4-(2-Bromophenoxy)butanoic acid is a brominated aromatic compound with a butanoic acid side chain. It belongs to the class of phenoxyalkanecarboxylic acids, which are structurally related to synthetic auxin herbicides such as 2,4-D and MCPA . These compounds typically function by mimicking plant hormones, disrupting growth processes in target species.

Properties

IUPAC Name |

4-(2-bromophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c11-8-4-1-2-5-9(8)14-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXWFHPAPWPKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenoxy)butanoic acid typically involves the reaction of 2-bromophenol with butyric acid under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenoxy)butanoic acid can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form different products.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents such as DMF.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products Formed

Nucleophilic Substitution: Formation of various substituted phenoxybutanoic acids.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

4-(2-Bromophenoxy)butanoic acid is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxy)butanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can form hydrogen bonds, further stabilizing interactions with biological molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the phenyl ring and the length of the aliphatic chain significantly influence the physicochemical properties and biological activity of phenoxybutanoic acids. Below is a comparative analysis:

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| 4-(2-Bromophenoxy)butanoic acid* | C₁₀H₁₁BrO₃ | 259.10 (calc.) | N/A | N/A | 2-bromo substituent on phenoxy group |

| 4-(4-Bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | 243.10 | 67 | 176 (3 mmHg) | 4-bromo substituent on phenyl group |

| 4-(2,4-Dichlorophenoxy)butanoic acid | C₁₀H₁₀Cl₂O₃ | 249.10 | N/A | N/A | 2,4-dichloro substituents |

| 4-(4-Chlorophenoxy)butanoic acid | C₁₀H₁₁ClO₃ | 214.65 | N/A | N/A | 4-chloro substituent |

| 4-(2-Acetamidophenoxy)butanoic acid | C₁₂H₁₅NO₄ | 237.25 | N/A | N/A | Acetamido group at 2-position |

*Calculated properties for this compound are inferred from analogs. Data sourced from .

Key Observations :

- Chlorine vs. Bromine: Chlorinated derivatives (e.g., 4-(2,4-Dichlorophenoxy)butanoic acid) generally have lower molecular weights and higher volatility than brominated analogs .

- Functional Groups: The acetamido group in 4-(2-Acetamidophenoxy)butanoic acid introduces hydrogen-bonding capability, enhancing its utility in pharmaceutical synthesis .

Biological Activity

4-(2-Bromophenoxy)butanoic acid is an organic compound with significant biological activity, primarily due to its unique structural features, including the bromine atom's position on the phenyl ring. This compound has been studied for its potential applications in various fields, including pharmacology and biochemistry. The following sections detail its synthesis, biological mechanisms, and research findings.

- Molecular Formula : C10H11BrO3

- Molecular Weight : 259.1 g/mol

- CAS Number : 132902-25-1

The compound is characterized by a bromophenyl group and a butanoic acid moiety, which are crucial for its biological interactions.

Synthesis

This compound is synthesized through the reaction of 2-bromophenol with butyric acid. The process typically involves:

- Reagents : Potassium carbonate (K2CO3) as a base.

- Solvent : Dimethylformamide (DMF).

- Conditions : Elevated temperatures to facilitate nucleophilic substitution reactions.

The biological activity of this compound is largely attributed to:

- Halogen Bonding : The bromine atom can form halogen bonds with biological macromolecules, influencing binding affinity to proteins and enzymes.

- Hydrogen Bonding : The carboxylic acid group can engage in hydrogen bonding, stabilizing interactions with various biological targets.

Biological Applications

Research indicates that this compound may have several pharmacological applications:

- Enzyme Inhibition : It has been studied for its role in inhibiting specific enzymes, potentially impacting metabolic pathways.

- Neuroprotective Effects : Similar compounds have shown promise in treating neurodegenerative diseases by modulating pathways related to oxidative stress and inflammation .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Study 1: Enzyme Interaction

A study focused on the interaction of this compound with kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in neurodegenerative disease pathways. The findings indicated that the compound could effectively inhibit this enzyme, suggesting potential therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease .

Study 2: Antimicrobial Properties

In vitro tests demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.